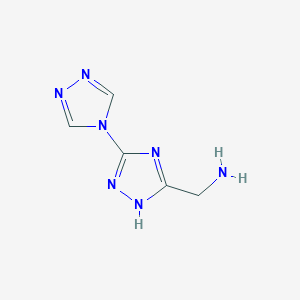

(2H-3,4'-bi-1,2,4-triazol-5-ylmethyl)amine

Description

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine is a bifunctional triazole derivative characterized by two 1,2,4-triazole rings connected via a methylamine group. Triazole derivatives are widely explored due to their stability, hydrogen-bonding capacity, and versatility in forming hybrid heterocycles . For instance, benzamide derivatives of this compound, such as N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide, highlight its utility as a scaffold for functionalization .

Properties

IUPAC Name |

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c6-1-4-9-5(11-10-4)12-2-7-8-3-12/h2-3H,1,6H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHKYQWSXCONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine typically involves the reaction of appropriate triazole derivatives under controlled conditions. One common method includes the cyclization of hydrazine derivatives with nitriles or carboxylic acids, followed by functional group modifications to introduce the amine group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazole compounds.

Scientific Research Applications

The compound features a bi-triazole core that enhances its ability to form hydrogen bonds and interact with various biomolecules. This structural uniqueness is pivotal for its role in biological systems.

Medicinal Chemistry

The compound has shown promise as a pharmacophore in drug design due to its ability to interact with enzymes and receptors. It has been investigated for:

- Antifungal Activity: Studies have demonstrated that derivatives of (2H-3,4'-bi-1,2,4-triazol-5-ylmethyl)amine exhibit antifungal properties against various pathogens.

- Anticancer Potential: Research indicates that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antifungal Activity

A study published in Journal of Medicinal Chemistry explored the antifungal efficacy of synthesized derivatives of this compound. The results showed a significant reduction in fungal growth at low concentrations compared to standard antifungal agents .

Agrochemistry

In agrochemistry, this compound is being evaluated for its potential as:

- Fungicides: Its triazole structure is similar to known fungicides like tebuconazole. Research indicates that it can effectively inhibit fungal growth in crops.

Case Study: Fungicidal Efficacy

A field trial reported in Pest Management Science demonstrated that formulations containing this compound significantly reduced fungal diseases in wheat crops compared to untreated controls .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Organic Electronics: Its ability to form stable films makes it a candidate for organic semiconductor materials.

Biochemical Research

This compound serves as a useful tool in biochemical research due to its ability to modulate enzyme activity:

- Enzyme Inhibition Studies: It can be employed to study the inhibition mechanisms of specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

1H-3,4'-Bi-1,2,4-triazol-5-amine (CAS 27643-43-2)

- A positional isomer lacking the methylamine bridge. Used as a precursor in synthesizing polycyclic triazoles, emphasizing the importance of substitution patterns in reactivity and biological activity .

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride

- A simpler analog with a single triazole ring. Its dihydrochloride form improves solubility, a critical factor in pharmacokinetics .

5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine

- Features a phenyl and p-tolyl substituent. Demonstrated anticancer activity via apoptosis induction, showcasing the impact of aryl groups on bioactivity .

Hybrid Heterocycles

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Combines triazole and thiazole moieties.

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine Incorporates a thioether group.

Data Table: Key Triazole Derivatives and Properties

Research Findings

- Substituent Impact : Aryl groups (e.g., phenyl, benzothiazole) enhance antiproliferative activity by interacting with cellular targets like tubulin or kinases .

- Synthetic Efficiency : Reactions involving active methylene nitriles (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile) achieve high yields (82–97%), suggesting scalable routes for bi-triazole derivatives .

- Hybrid Heterocycles : Combining triazoles with thiazoles or thioethers improves bioactivity and physicochemical properties, such as solubility and membrane permeability .

Biological Activity

(2H-3,4'-bi-1,2,4-triazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from triazole derivatives through methods such as nucleophilic substitution or cyclization reactions. The specific synthetic routes may vary depending on the desired functionalization and purity of the final product.

Antimicrobial Properties

Research has indicated that compounds containing the triazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cellular processes such as protein synthesis or cell wall formation.

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Inhibition of growth | |

| This compound | Candida albicans | Antifungal activity |

Anticoagulant Activity

Recent studies have explored the anticoagulant properties of triazole derivatives. For example, amide-functionalized acylated 1,2,4-triazol-5-amines have been reported as selective inhibitors of blood coagulation factors like FXIIa and thrombin. These compounds demonstrated promising IC50 values indicating their potential as anticoagulants.

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|---|

| Amide-functionalized 1,2,4-triazol-5-amines | FXIIa | 28 | |

| Amide-functionalized 1,2,4-triazol-5-amines | Thrombin | 41 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can act as a binding site for enzymes involved in metabolic pathways. This interaction can inhibit enzyme activity leading to altered physiological responses.

- DNA Intercalation : Some triazole derivatives have been shown to intercalate into DNA strands, potentially affecting transcription and replication processes which can lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted on various triazole derivatives including this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole structure could enhance potency.

Study on Anticoagulant Properties

In another study focusing on the anticoagulant potential of triazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit thrombin and FXIIa. The findings suggested that these compounds could serve as leads for the development of new anticoagulant drugs with reduced bleeding risks compared to traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.